molecular formula C11H15NO2 B1485644 trans-2-[(Benzyloxy)amino]cyclobutan-1-ol CAS No. 2160330-30-1

trans-2-[(Benzyloxy)amino]cyclobutan-1-ol

Cat. No.: B1485644
CAS No.: 2160330-30-1
M. Wt: 193.24 g/mol
InChI Key: ALYOFBAAMMRLCB-GHMZBOCLSA-N
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Description

Trans-2-[(Benzyloxy)amino]cyclobutan-1-ol: is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a benzyloxyamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(Benzyloxy)amino]cyclobutan-1-ol typically involves the [2 + 2] cycloaddition reaction, which is a common method for creating cyclobutane rings . The reaction conditions often include the use of ultraviolet light or high temperatures to facilitate the cycloaddition process. The benzyloxyamino group can be introduced through nucleophilic substitution reactions, where a suitable benzyloxyamine precursor reacts with a cyclobutane derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Trans-2-[(Benzyloxy)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxyamino group can be reduced to form a primary amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanamine derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-2-[(Benzyloxy)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of trans-2-[(Benzyloxy)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxyamino group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Trans-2-[(Methoxy)amino]cyclobutan-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    Trans-2-[(Ethoxy)amino]cyclobutan-1-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.

    Trans-2-[(Phenoxy)amino]cyclobutan-1-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness: Trans-2-[(Benzyloxy)amino]cyclobutan-1-ol is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R)-2-(phenylmethoxyamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-7-6-10(11)12-14-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYOFBAAMMRLCB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NOCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NOCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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